(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine
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Overview
Description
(1-(Trifluoromethyl)-2-oxabicyclo[211]hexan-4-yl)methanamine is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Trifluoromethyl)-2-oxabicyclo[211]hexan-4-yl)methanamine typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
Chemistry
In chemistry, (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful for tracing and imaging studies due to its distinct spectroscopic properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability and target specificity .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased stability or reactivity. It may also be used in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. Pathways involved in its mechanism of action may include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)phenyl-2-azabicyclo[2.1.1]hexan-3-ylmethanamine
- Bicyclo[2.1.1]hexan-2-ylmethanamine hydrochloride
Uniqueness
Compared to similar compounds, (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine stands out due to its unique combination of a trifluoromethyl group and a bicyclic structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10F3NO |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)6-1-5(2-6,3-11)4-12-6/h1-4,11H2 |
InChI Key |
SBVVUDNJUWCFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C(F)(F)F)CN |
Origin of Product |
United States |
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